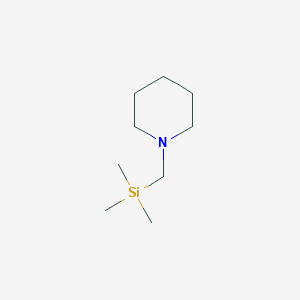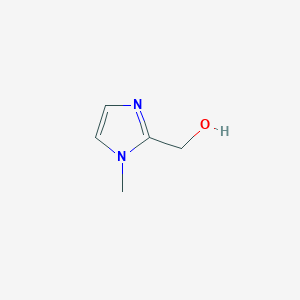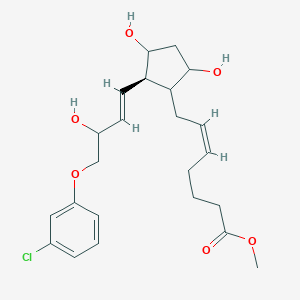![molecular formula C15H16N4O2 B106386 2-(2-乙氧基苯基)-5,7-二甲基咪唑并[5,1-f][1,2,4]三嗪-4(1H)-酮 CAS No. 224789-20-2](/img/structure/B106386.png)
2-(2-乙氧基苯基)-5,7-二甲基咪唑并[5,1-f][1,2,4]三嗪-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazin-4(1H)-ones. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and two methyl groups attached to the imidazo[5,1-f][1,2,4]triazin-4(1H)-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
科学研究应用
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the following steps:
Electrophilic Amination: The initial step involves the electrophilic amination of an imidazole derivative to introduce the amino group.
Cyclization: The amino group undergoes cyclization with a suitable reagent to form the imidazo[5,1-f][1,2,4]triazin-4(1H)-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in high yield and purity .
化学反应分析
Types of Reactions
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
作用机制
The mechanism of action of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
相似化合物的比较
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:
Imidazo[5,1-f][1,2,4]triazin-4(1H)-ones: These compounds share the same core structure but differ in their substituents.
Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a similar heterocyclic framework but with different ring systems and substituents
The uniqueness of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2-ethoxyphenyl)-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-4-21-12-8-6-5-7-11(12)14-17-15(20)13-9(2)16-10(3)19(13)18-14/h5-8H,4H2,1-3H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCQPYVFQIZZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NC(=C3C(=O)N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)



![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)




